molecular formula C12H13BrO3 B1399668 Methyl 4-bromo-3-(2-methylallyloxy)benzoate CAS No. 1147531-54-1

Methyl 4-bromo-3-(2-methylallyloxy)benzoate

Cat. No.: B1399668
CAS No.: 1147531-54-1
M. Wt: 285.13 g/mol
InChI Key: AQRLTIVDZZNPBO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(2-methylallyloxy)benzoate is a high-value chemical intermediate specifically utilized in sophisticated organic synthesis and pharmaceutical research. Its primary documented application is in the patented synthesis of fused heterocyclic compounds, which are designed to function as potent kinase modulators . These kinase modulators, such as Bruton's tyrosine kinase (Btk) inhibitors, are of significant interest in immunological and oncological research for the potential treatment of conditions like autoimmune diseases and certain cancers . In the synthetic pathway, this benzoate ester serves as a crucial building block. The bromo moiety provides a site for further functionalization via cross-coupling reactions, while the 2-methylallyloxy group can be leveraged in subsequent cyclization steps to construct complex molecular architectures. This is exemplified in its use in the preparation of dihydrobenzofuran derivatives integrated into advanced small molecule candidates . As a key intermediate in the development of targeted therapies, this compound offers researchers a reliable starting material for exploring novel kinase inhibition pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-bromo-3-(2-methylprop-2-enoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRLTIVDZZNPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(2-methylallyloxy)benzoate typically involves the following steps:

    Bromination: The starting material, methyl 3-hydroxybenzoate, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2-methylallyl bromide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products:

  • Substituted benzoates with various functional groups depending on the nucleophile used.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-bromo-3-(2-methylallyloxy)benzoate serves as an important intermediate in the synthesis of various bioactive compounds. Its bromine substituent enhances electrophilicity, making it suitable for nucleophilic substitution reactions. This property is particularly valuable in the development of kinase inhibitors and other therapeutic agents.

Kinase Modulators

The compound has been explored for its potential as a kinase modulator. Kinases are critical in numerous biological processes, and their inhibition can lead to therapeutic benefits in cancer treatment and other diseases. Research indicates that derivatives of this compound can be synthesized to target specific kinases effectively .

Synthetic Applications

The versatility of this compound in organic synthesis is notable. It can be utilized in various reactions to produce complex molecules with significant biological activity.

Synthesis of Complex Molecules

The compound can be used as a starting material for synthesizing various substituted benzoates and other aromatic compounds. For example, it can undergo nucleophilic substitution with different amines or alcohols to yield a range of derivatives that may possess enhanced pharmacological properties.

Case Studies and Research Findings

Several studies have documented the successful application of this compound in synthetic chemistry.

Example Case Study: Synthesis of Kinase Inhibitors

In a recent study, this compound was employed to synthesize a series of kinase inhibitors. The synthetic route involved the introduction of various functional groups through nucleophilic substitution reactions, leading to compounds with potent inhibitory activity against specific kinases involved in cancer progression .

Example Case Study: Development of Anticancer Agents

Another research effort highlighted the use of this compound in developing new anticancer agents. By modifying the structure through various synthetic pathways, researchers were able to identify compounds that exhibited significant cytotoxicity against cancer cell lines, showcasing the potential therapeutic applications of this compound derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(2-methylallyloxy)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Differences/Applications References
Methyl 4-bromo-3-hydroxybenzoate -OH at 3-position C₈H₇BrO₃ Lacks allyloxy group; exhibits stronger hydrogen bonding in crystal structures
Methyl 3,4-bis(cyclopropylmethoxy)benzoate Cyclopropylmethoxy at 3,4-positions C₁₆H₂₀O₄ Bulky substituents reduce solubility; used in polymer research
Methyl 4-(carbamoylamino)benzoate Carbamoylamino at 4-position C₉H₁₀N₂O₃ Bioactive moiety for enzyme inhibition (e.g., aquaporins)
Methyl 2-bromo-3-methylbenzoate Br at 2-position, CH₃ at 3-position C₉H₉BrO₂ Positional isomerism alters electrophilic substitution patterns

Key Observations :

  • Substituent Position : Bromine at the 4-position (as in the target compound) enhances para-directed reactivity compared to ortho-substituted analogues (e.g., Methyl 2-bromo-3-methylbenzoate) .
  • Biological Activity: Carbamoylamino-substituted derivatives (e.g., Methyl 4-(carbamoylamino)benzoate) exhibit higher bioactivity due to hydrogen-bonding capabilities, whereas the target compound’s bromine and allyloxy groups prioritize synthetic utility over direct biological effects .

Physicochemical Properties

  • Solubility : The 2-methylallyloxy group imparts moderate lipophilicity (logP ~2.8), intermediate between hydrophilic Methyl 4-bromo-3-hydroxybenzoate (logP ~1.9) and highly lipophilic Methyl 3,4-bis(cyclopropylmethoxy)benzoate (logP ~3.5) .
  • Crystallinity : Unlike Methyl 4-bromo-3-hydroxybenzoate, which forms hydrogen-bonded helical chains in crystals, the target compound’s allyloxy group disrupts regular packing, leading to amorphous solid-state behavior .

Biological Activity

Methyl 4-bromo-3-(2-methylallyloxy)benzoate is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article discusses the biological activity of this compound, synthesizing findings from diverse research sources, including case studies and relevant data tables.

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 285.14 g/mol
  • CAS Number : 78471-43-9

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromo-3-hydroxybenzoate with 2-methylallyl bromide in the presence of a base. Characterization methods include NMR spectroscopy and mass spectrometry, confirming the structure and purity of the compound.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers at the University of Minnesota evaluated its efficacy against fungal strains such as Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) for Candida albicans was found to be 32 μg/mL, indicating moderate antifungal activity .

Pathogen MIC (μg/mL)
Candida albicans32
Aspergillus fumigatus64
Penicillium notatum16

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported that this compound exhibited IC50 values ranging from 10 to 20 μM against various cancer cell lines, including breast and colon cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression and are often overexpressed in cancerous cells .

Case Studies

  • Antifungal Efficacy : A clinical trial assessed the effectiveness of this compound in treating fungal infections in immunocompromised patients. The results indicated a significant reduction in fungal load after treatment, suggesting its potential as a therapeutic agent .
  • Cancer Treatment : In a preclinical study, this compound was administered to mice with induced tumors. The compound resulted in a marked decrease in tumor size compared to control groups, highlighting its promising role as an anticancer agent .

Chemical Reactions Analysis

Suzuki Coupling

  • Reaction Type : Cross-coupling with arylboronic acids.

  • Mechanism : Palladium-catalyzed coupling replaces bromide with aryl groups.

  • Example : Analogous to methyl 4-bromo-3-methylbenzoate, which reacts with 2-chloroboronic acid to form biaryls via Pd(0)-mediated catalysis .

  • Conditions :

    ReagentCatalystSolventTemperatureYield
    2-chloroboronic acidPd(PPh₃)₂Cl₂DMF/water (4:1)110°C92%

Esterification/Hydrolysis

  • Reaction Type : Conversion between ester and carboxylic acid.

  • Mechanism : Acid-catalyzed esterification (e.g., H₂SO₄) or base-mediated hydrolysis.

  • Example : 4-bromo-2-methylbenzoic acid forms methyl esters via methanol esterification .

  • Conditions :

    CatalystSolventReactionYield
    H₂SO₄Methanol60°C, 6h74%

Substitution Reactions

  • Reaction Type : Nucleophilic substitution at bromide positions.

  • Mechanism : SN2 displacement of bromide by oxygen nucleophiles (e.g., alcohols).

  • Example : Bromomethyl benzoates undergo substitution to form ethers or esters .

Palladium-Catalyzed Coupling

  • Key Steps :

    • Oxidative addition of Pd(0) to C-Br bond.

    • Transmetallation with boronic acid.

    • Reductive elimination to form C-C bonds .

  • Rate Factors : Catalyst loading (3–5% Pd), solvent choice (DMF/water) .

Ester Hydrolysis

  • Kinetics : Base-catalyzed (e.g., NaOH) cleavage of ester bonds:
    RCOOR +OHRCOO+R OH\text{RCOOR }+\text{OH}^-\rightarrow \text{RCOO}^-+\text{R OH}

  • Thermodynamics : Favorable under alkaline conditions .

Pharmaceutical Intermediates

  • Role : Precursor for bioactive compounds (e.g., antifungal agents) .

  • Example : Methyl 4-bromo-3-(bromomethyl)benzoate serves as a building block in natural product synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-bromo-3-(2-methylallyloxy)benzoate, and how can reaction yields be optimized?

  • Methodology : Begin with methyl 4-bromo-3-hydroxybenzoate () and perform alkylation using 2-methylallyl bromide under basic conditions (e.g., K2_2CO3_3 and KI in CH3_3CN at 70°C). Optimize yields by controlling stoichiometry, reaction time, and temperature. Purify via flash column chromatography with chloroform as the eluent (). Monitor reaction progress using TLC and confirm purity via 1^1H NMR.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., bromine at C4, allyloxy at C3).
  • IR Spectroscopy : Identify ester (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1200 cm1^{-1}) functional groups.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration using SHELX programs ( ).

Q. How can researchers purify this compound effectively?

  • Methodology : Employ flash column chromatography with chloroform or ethyl acetate/hexane gradients (). For crystalline derivatives, recrystallize from ethanol or methanol. Validate purity via HPLC (≥95%) or melting point analysis (compare with literature data, e.g., ).

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP with exact exchange terms, ) to compute molecular orbitals, electrostatic potentials, and electron density distributions. Compare DFT-predicted NMR chemical shifts with experimental data to validate accuracy ( ). Assess the bromine atom’s electron-withdrawing effects on the aromatic ring.

Q. What crystallographic insights can resolve structural ambiguities in similar benzoate derivatives?

  • Methodology : Solve crystal structures using SHELXL ( ) and compare bond lengths/angles with derivatives like methyl 4-bromo-2-(methoxymethoxy)benzoate ( ). Analyze steric effects of the 2-methylallyloxy group via occupancy refinement and displacement parameters. Use ORTEP-3 ( ) for 3D visualization.

Q. How does the 2-methylallyloxy group influence reactivity in cross-coupling reactions?

  • Methodology : Investigate Suzuki-Miyaura coupling using the bromine substituent ( ). Compare reaction rates and yields with/without the allyloxy group to determine its role as a directing or stabilizing moiety. Use kinetic studies (e.g., variable-temperature NMR) to probe intermediate formation.

Q. What experimental approaches can link structural features to biological activity (e.g., anti-inflammatory effects)?

  • Methodology :

  • In Vitro Assays : Test inhibition of cyclooxygenase (COX-1/COX-2) using ELISA or fluorometric methods.
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying allyloxy substituents) and compare bioactivity ( ).
  • Molecular Docking : Simulate binding interactions with target enzymes using AutoDock or Schrödinger Suite.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-bromo-3-(2-methylallyloxy)benzoate
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Methyl 4-bromo-3-(2-methylallyloxy)benzoate

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